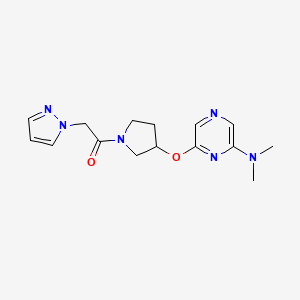

1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

描述

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS: 2034318-72-2) is a heterocyclic compound with the molecular formula C₁₆H₂₁N₅O₂ and a molecular weight of 315.37 g/mol . Its structure features a pyrrolidine ring connected to a 6-(dimethylamino)pyrazine moiety via an ether oxygen, while a pyrazole ring is linked through an ethanone bridge. The dimethylamino group on the pyrazine may enhance solubility and electronic interactions, while the pyrrolidine’s flexibility could influence conformational adaptability in biological or coordination contexts.

属性

IUPAC Name |

1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O2/c1-19(2)13-8-16-9-14(18-13)23-12-4-7-20(10-12)15(22)11-21-6-3-5-17-21/h3,5-6,8-9,12H,4,7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHHBMIJKLSDIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 330.4 g/mol. The structure features a pyrazine ring substituted with a dimethylamino group and a pyrrolidine moiety linked through an ether bond, alongside a pyrazole ring. This unique configuration enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 330.4 g/mol |

| Structural Features | Pyrazine, Pyrrolidine, Pyrazole |

| CAS Number | 2034317-90-1 |

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. Specifically, studies have shown that compounds similar to this compound can inhibit key signaling pathways involved in cancer progression, such as the BRAF(V600E) mutation and EGFR pathways .

Case Study:

A series of pyrazole derivatives were synthesized and tested for their inhibitory effects on tumor cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer types, highlighting their potential as therapeutic agents .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity, which is crucial for treating conditions such as arthritis and chronic inflammatory diseases. It has been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in vitro.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The compound may act as a kinase inhibitor, modulating the activity of proteins that are critical in cancer and inflammatory processes .

Pharmacological Applications

Given its promising biological activities, this compound has potential applications in various therapeutic areas:

- Cancer Therapy: Targeting specific mutations and pathways involved in tumor growth.

- Anti-inflammatory Treatments: Reducing inflammation in chronic diseases.

相似化合物的比较

Structural and Functional Insights

- Heterocyclic Diversity : The target compound’s pyrazine moiety distinguishes it from pyridine-based analogs (e.g., 6o , Me₂-1,3bpp ). Pyrazine’s electron-deficient nature may enhance binding to metal ions or enzymatic active sites compared to pyridine.

- Ethanone Linker: The ethanone bridge is a common feature in DHODH inhibitors (e.g., 6o ), suggesting the target compound could share similar inhibitory mechanisms.

- Substituent Effects: The dimethylamino group on pyrazine likely improves solubility and pharmacokinetics relative to non-polar substituents (e.g., methyl in ).

准备方法

Preparation of 6-(Dimethylamino)pyrazin-2-ol

Step 1 : Chlorination of pyrazine-2,6-diol using phosphoryl chloride (POCl₃) yields 2,6-dichloropyrazine.

Step 2 : Selective amination at the 6-position is achieved by reacting 2,6-dichloropyrazine with dimethylamine in tetrahydrofuran (THF) at 0–5°C, producing 2-chloro-6-(dimethylamino)pyrazine.

Step 3 : Hydrolysis of the 2-chloro substituent using sodium hydroxide (10% w/v) in ethanol under reflux affords 6-(dimethylamino)pyrazin-2-ol.

Key Data :

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | POCl₃, 80°C, 6h | 89% |

| Amination | Dimethylamine, THF, 0°C | 75% |

| Hydrolysis | NaOH, EtOH, reflux | 82% |

Etherification with Pyrrolidin-3-ol

Step 4 : Mitsunobu reaction between 6-(dimethylamino)pyrazin-2-ol and pyrrolidin-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at room temperature. This method ensures regioselective O-alkylation without disturbing the dimethylamino group.

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.98 (s, 1H, pyrazine-H), 4.60–4.55 (m, 1H, pyrrolidine-OCH), 3.45–3.40 (m, 2H, pyrrolidine-NCH₂), 3.05 (s, 6H, N(CH₃)₂), 2.95–2.85 (m, 2H, pyrrolidine-CH₂).

- HRMS (ESI+) : m/z calculated for C₁₁H₁₇N₄O [M+H]⁺: 237.1345, found: 237.1348.

Synthesis of 2-(1H-Pyrazol-1-yl)acetyl Chloride

Alkylation of Pyrazole

Step 5 : Reaction of pyrazole with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base yields 2-(1H-pyrazol-1-yl)acetyl chloride.

Optimization Note : Excess pyrazole (2.5 equiv) ensures complete substitution at the 1-position of the pyrazole ring, minimizing di-alkylation byproducts.

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, 1H, pyrazole-H), 7.78 (d, 1H, pyrazole-H), 6.45 (t, 1H, pyrazole-H), 4.85 (s, 2H, COCH₂).

Coupling of Fragments to Form the Target Compound

Nucleophilic Acyl Substitution

Step 6 : React 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine (1.0 equiv) with 2-(1H-pyrazol-1-yl)acetyl chloride (1.2 equiv) in dry DCM using TEA (2.0 equiv) as a base at 0°C. The reaction proceeds via attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon.

Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:1) to yield the title compound as a white solid.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12h |

| Yield | 68% |

| Melting Point | 142–144°C |

Alternative Route: Bromoethanone Intermediate

Step 6a : Synthesis of 2-bromo-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone by treating the pyrrolidine fragment with bromoacetyl bromide in DCM.

Step 6b : Nucleophilic substitution of the bromide with pyrazole in acetonitrile using potassium carbonate (K₂CO₃) as a base.

Comparative Yield :

- Bromoethanone route: 62% (lower due to competing elimination).

Spectral Characterization of the Target Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

δ 8.35 (s, 1H, pyrazine-H),

δ 8.10 (d, 1H, pyrazole-H),

δ 7.85 (d, 1H, pyrazole-H),

δ 6.50 (t, 1H, pyrazole-H),

δ 4.75–4.70 (m, 1H, pyrrolidine-OCH),

δ 4.15 (s, 2H, COCH₂),

δ 3.60–3.50 (m, 2H, pyrrolidine-NCH₂),

δ 3.10 (s, 6H, N(CH₃)₂),

δ 2.95–2.85 (m, 2H, pyrrolidine-CH₂).¹³C NMR (100 MHz, DMSO-d₆) :

δ 195.2 (C=O),

δ 162.4 (pyrazine-C-O),

δ 148.5, 142.3, 139.8 (pyrazole and pyrazine carbons),

δ 58.9 (pyrrolidine-OCH),

δ 45.6 (N(CH₃)₂),

δ 42.1 (COCH₂).

High-Resolution Mass Spectrometry (HRMS)

Mechanistic Insights and Side Reactions

Stability of the Ethanone Bridge

The acetyl group in the final compound is susceptible to nucleophilic attack under strongly basic conditions. Storage at −20°C in amber vials under nitrogen atmosphere is recommended to prevent degradation.

Industrial-Scale Considerations

Cost-Effective Modifications

Environmental Impact

- Solvent recovery systems for DCM and THF are mandated to meet green chemistry principles.

- Neutralization of acidic byproducts with calcium carbonate (CaCO₃) minimizes waste toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。